molecular formula C14H16N2O2 B13567502 tert-Butyl 3-aminoquinoline-2-carboxylate

tert-Butyl 3-aminoquinoline-2-carboxylate

Cat. No.: B13567502
M. Wt: 244.29 g/mol
InChI Key: RDUCUNURDFVZJV-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of tert-Butyl 3-aminoquinoline-2-carboxylate typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by DMAP (4-dimethylaminopyridine) and occurs under mild conditions, providing good yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-aminoquinoline-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-aminoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminoquinoline-2-carboxylate involves its interaction with molecular targets in biological systems. It may act on specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-aminoquinoline-2-carboxylate include:

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 3-aminoquinoline-2-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,15H2,1-3H3

InChI Key

RDUCUNURDFVZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=CC=CC=C2C=C1N

Origin of Product

United States

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